![molecular formula C6H3Cl2N3O2S B2908621 6-氯咪唑并[1,2-B]哒嗪-3-磺酰氯 CAS No. 1150567-72-8](/img/structure/B2908621.png)

6-氯咪唑并[1,2-B]哒嗪-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” is a unique chemical compound with the empirical formula C6H4ClN3 . It has a molecular weight of 153.57 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

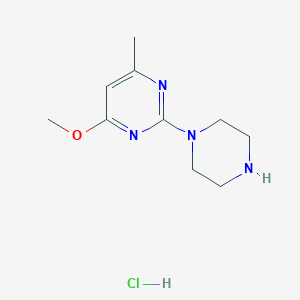

Molecular Structure Analysis

The molecular structure of “6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” can be represented by the SMILES stringClc1ccc2nccn2n1 . The InChI representation is 1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H . Physical and Chemical Properties Analysis

“6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” is a white to gray to brown powder or crystal . It should be stored at room temperature .科学研究应用

生物活性化合物的合成

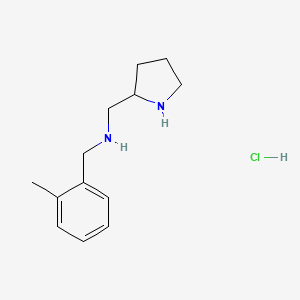

6-氯咪唑并[1,2-B]哒嗪-3-磺酰氯用于合成各种生物活性磺酰胺和酰胺衍生物。这些化合物含有哌嗪环和咪唑并[1,2-b]哒嗪部分,已显示出对革兰氏阳性和革兰氏阴性细菌以及抗真菌和抗疟疾活性(Bhatt, Kant, & Singh, 2016)。

化学合成技术

该化合物已用于直接分子间C-H芳基化,证明了该化合物在化学合成中的多功能性。该方法特别适用于合成各种3-(杂)芳基咪唑并[1,2-b]哒嗪,产率从良好到极佳,采用微波辅助、一步法、两步铃木交叉偶联/钯催化芳基化工艺(Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010)。

血管内皮生长因子抑制中的合成

它也是血管内皮生长因子受体(VEGFR)2激酶抑制剂合成中不可或缺的一部分。该合成涉及在最后一步用酚与6-氯咪唑并[1,2-b]哒嗪进行SNAr反应的合成策略(Ishimoto, Sawai, Fukuda, Nagata, & Ikemoto, 2013)。

磺酰胺衍生物的合成

该化合物还用于开发杂环化合物的磺酰胺衍生物,这些衍生物是寻找具有特定生物活性的物质时有希望的目标。这些衍生物可用作参与各种生化过程的人碳酸酐酶的抑制剂(Komshina, Маrtazova, Korsakov, Proskurina, Коtov, & Karavaeva, 2020)。

在光电子能谱中的应用

该化合物已在光电子能谱领域得到研究。包括6-氯咪唑并[1,2-b]哒嗪在内的化合物的能谱对于研究孤对相互作用以及结合这些化合物的电子结构来指定PE能谱特别感兴趣(Kovač, Klasinc, Stanovnik, & Tišler, 1980)。

抗病毒活性

在抗病毒研究领域,已合成并评价了6-氯咪唑并[1,2-b]哒嗪的某些衍生物的抗病毒活性。其中一些化合物已显示出在体外有效抑制人类巨细胞病毒和水痘-带状疱疹病毒的复制,表明它们作为抗病毒剂的潜力(Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003)。

安全和危害

作用机制

Target of Action

It is known that imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity .

Mode of Action

It’s known that the reactivity of uncommon n-heterocyclic scaffolds of imidazo[1,2-b]pyridazines can be predicted using dft-calculations . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions .

Biochemical Pathways

Imidazo[1,2-b]pyridazine derivatives are known to show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc .

Pharmacokinetics

The interest in the synthesis of new n-heterocyclic cores is being actively investigated, triggered by their potential new physicochemical and medicinal properties and favorable pharmacokinetics .

Result of Action

It’s known that imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (ghb) binding sites .

Action Environment

It’s known that the structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .

属性

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O2S/c7-4-1-2-5-9-3-6(11(5)10-4)14(8,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOGGLAEQUEMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(3-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2908539.png)

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908542.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2908543.png)

![2-Chlorobenzo[d]thiazol-7-amine](/img/structure/B2908546.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2908554.png)

![2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2908557.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908558.png)